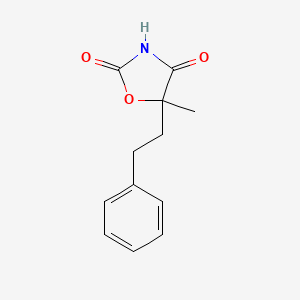

N-Desmethyl Imatinib-d8

Descripción general

Descripción

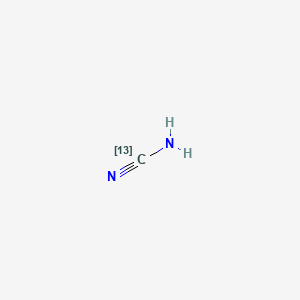

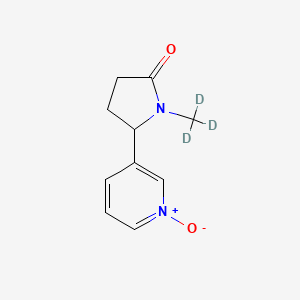

N-Desmethyl Imatinib-d8 is a deuterated form of N-Desmethyl Imatinib, which is a metabolite of Imatinib. Imatinib is a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Imatinib due to its stability and distinguishable mass spectrometric properties .

Aplicaciones Científicas De Investigación

N-Desmethyl Imatinib-d8 is widely used in scientific research due to its stability and distinguishable mass spectrometric properties. Some of its applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Imatinib.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Examining the interactions between Imatinib and other drugs.

Biological Research: Understanding the biological effects and mechanisms of action of Imatinib

Mecanismo De Acción

Target of Action

N-Desmethyl Imatinib-d8, the active metabolite of Imatinib, primarily targets the Bcr-Abl oncogene . This oncogene is a result of a genetic translocation between chromosomes 9 and 22, forming a fused oncogene on the truncated chromosome 22, also known as the Philadelphia Chromosome . The Bcr-Abl oncogene plays a crucial role in the development of chronic myeloid leukemia (CML) .

Mode of Action

This compound, similar to its parent drug Imatinib, inhibits the activity of the Bcr-Abl tyrosine kinase . This inhibition blocks the proliferation and induces apoptosis in CML cells . This compound exhibits in vitro activity comparable to that of the parent drug .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of Imatinib to this compound is through the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP3A5 . After analyzing the metabolite patterns in plasma, urine, and feces, this compound was found to be the most active metabolite .

Pharmacokinetics

Imatinib, and by extension this compound, is mainly metabolized by CYP3A4/CYP3A5 . Imatinib is also a substrate of P-glycoprotein, a drug efflux transporter, which has the potential to affect the oral bioavailability and the clearance of Imatinib . The pharmacokinetics of Imatinib in patients with CML are characterized by large interpatient variability . Concentration monitoring of Imatinib and this compound is considered necessary to enhance the safe and effective use of Imatinib .

Result of Action

The inhibition of the Bcr-Abl tyrosine kinase by this compound results in the blocking of proliferation and induction of apoptosis in CML cells . This leads to a durable response and prolonged survival in patients with CML .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of CYP3A and the genetic polymorphism of P-glycoprotein may contribute to the variability in the pharmacokinetics of Imatinib . Additionally, the co-administration with other drugs can lead to drug-drug interactions, affecting the metabolism of Imatinib and this compound .

Safety and Hazards

For safety, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl Imatinib-d8 plays a significant role in biochemical reactions as it is a stable isotope-labeled compound used in mass spectrometry studies. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . These interactions are crucial for understanding the metabolic pathways and the pharmacokinetics of Imatinib and its metabolites. The compound’s stability and isotopic labeling make it an essential tool for accurate and reliable data analysis in biochemical research .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to accumulate in higher amounts in sensitive cells compared to its parent compound, Imatinib . This accumulation affects cell function by inhibiting cell proliferation and inducing apoptosis in sensitive cells. In multidrug-resistant cells, the intracellular level of this compound is significantly lower, indicating its interaction with drug efflux transporters like P-glycoprotein .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It is known to inhibit tyrosine kinases, including Bcr-Abl, c-Kit, and platelet-derived growth factor receptors . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The deuterated form, this compound, allows for precise tracking and analysis of these molecular interactions in biochemical studies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade quickly, making it suitable for long-term studies. In vitro studies have shown that this compound maintains its activity over extended periods, allowing researchers to observe its long-term effects on cellular function . In vivo studies have also demonstrated its stability and sustained activity, providing valuable insights into its pharmacokinetics and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These dosage-dependent effects are crucial for determining the therapeutic window and safe dosage levels for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP3A5 . These enzymes metabolize the compound into various metabolites, which are then excreted from the body. The metabolic pathways of this compound are similar to those of its parent compound, Imatinib, providing insights into the drug’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It is known to interact with drug efflux transporters like P-glycoprotein, which affects its intracellular accumulation and distribution . The compound’s transport and distribution are crucial for understanding its pharmacokinetics and therapeutic potential in different tissues and organs .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . This localization is essential for its inhibitory effects on tyrosine kinases and its role in inducing apoptosis in cancer cells. The deuterated form allows for precise tracking of its subcellular localization in biochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Imatinib-d8 involves the deuteration of N-Desmethyl Imatinib. The process typically starts with the synthesis of Imatinib, which is then metabolized to N-Desmethyl Imatinib. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-Desmethyl Imatinib-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Imatinib: The parent compound, used in the treatment of CML and GIST.

Nilotinib: Another tyrosine kinase inhibitor used for CML.

Dasatinib: A tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.

Bosutinib: Used for patients resistant to other tyrosine kinase inhibitors.

Uniqueness

N-Desmethyl Imatinib-d8 is unique due to its deuterated nature, which provides stability and allows for precise mass spectrometric analysis. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not easily obtainable with non-deuterated compounds .

Propiedades

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYXPHRXIZMDM-DBVREXLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660716 | |

| Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185103-28-9 | |

| Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] methyl phosphate](/img/structure/B562089.png)

![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)

![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)

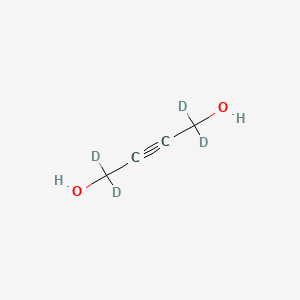

![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)